Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron
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Overview
Description
Bis(2-benzoylcyclopenta-2,4-dien-1-yl)iron is an organometallic compound that features a central iron atom coordinated to two benzoyl-substituted cyclopentadienyl ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-benzoylcyclopenta-2,4-dien-1-yl)iron typically involves the reaction of iron pentacarbonyl with benzoyl-substituted cyclopentadienyl ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(2-benzoylcyclopenta-2,4-dien-1-yl)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) species.
Reduction: Reduction reactions can convert it back to iron(0) or iron(II) states.
Substitution: Ligand substitution reactions can occur, where the benzoyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) or iron(0) species. Substitution reactions result in new organometallic compounds with different ligands.
Scientific Research Applications
Bis(2-benzoylcyclopenta-2,4-dien-1-yl)iron has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism by which Bis(2-benzoylcyclopenta-2,4-dien-1-yl)iron exerts its effects involves the coordination of the iron center with various ligands. This coordination can influence the electronic properties of the compound, making it an effective catalyst or reactive intermediate in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: An organometallic compound with similar structural features but different reactivity and applications.
Bis(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)iron: Another iron-based compound with phosphanyl-substituted cyclopentadienyl ligands.
Uniqueness
Bis(2-benzoylcyclopenta-2,4-dien-1-yl)iron is unique due to the presence of benzoyl groups, which can influence its reactivity and stability. This makes it particularly useful in specific catalytic applications and in the development of advanced materials.
Properties
IUPAC Name |
cyclopenta-2,4-dien-1-ylidene(phenyl)methanolate;iron(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H10O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,13H;/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJNRCXKESSRSQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)[O-].C1=CC=C(C=C1)C(=C2C=CC=C2)[O-].[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FeO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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